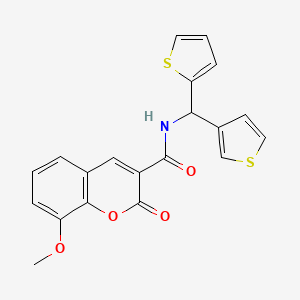

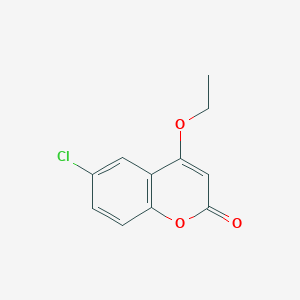

![molecular formula C13H14F3N3O2S2 B2625756 (E)-2-(methylsulfonyl)-3-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}-2-propenenitrile CAS No. 2067643-60-9](/img/structure/B2625756.png)

(E)-2-(methylsulfonyl)-3-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}-2-propenenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds has been a hot topic in synthetic chemistry . Photoredox catalysis has been regarded as a powerful redox tool for synthetic chemistry because they can smoothly catalyze single-electron-transfer (SET) processes under visible light irradiation and operationally simple conditions at room temperature . This strategy of photoredox catalysis provides a new protocol for photocatalytic radical reactions .Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group (CF3), a piperidine ring, a thiazole ring, a nitrile group (CN), and a methylsulfonyl group (CH3SO2). The trifluoromethyl group is considered to be a useful structural motif in many biologically active molecules .Chemical Reactions Analysis

The trifluoromethyl group widely prevails in pharmaceutical and agrochemical compounds, while accompanying by the development of new methodologies for trifluoromethylation . Recently, the radical trifluoromethylation by photoredox catalysis has emerged . This process describes several pioneering works and their representative mechanisms via generation of the trifluoromethyl radical based on photoredox processes .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Applications

Synthesis and Anti-Arrhythmic Activity : Compounds containing 1,3-thiazole and 1,3,4-thiadiazole, similar to the structure of (E)-2-(methylsulfonyl)-3-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}-2-propenenitrile, have been synthesized and shown significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).

Antibacterial Study : N-substituted derivatives of 1,3,4-oxadiazole, which share a similar structural framework, were synthesized and exhibited moderate to high antibacterial activity (Khalid et al., 2016).

Spectral Analysis and Biological Evaluation : A study focused on 1,3,4-oxadiazole derivatives, structurally related to the compound of interest, showed their potential in inhibiting butyrylcholinesterase (BChE) enzyme and demonstrated promising results in molecular docking studies for binding affinity (Khalid et al., 2016).

Synthesis of Thiazolo[3, 2]pyridines with Antimicrobial Activity : The synthesis of novel thiazolo[3, 2]pyridines containing pyrazolyl moiety, analogous in structure to the compound , showed antimicrobial activities (El-Emary et al., 2005).

Antimicrobial Evaluation of Novel Thiazole Derivatives : New heterocyclic compounds incorporating sulfamoyl moiety, similar to the target compound, have shown promise as antimicrobial agents (Darwish et al., 2014).

Other Relevant Studies

- Identification of Multidrug-Resistant Tuberculosis (MDR-TB) Related Substances : This study identified several related substances in a drug similar in structure to the compound , showcasing the importance of structural analysis in pharmaceutical development (Jayachandra et al., 2018).

- Iron(II) Complexes Study : Research on iron(II) complexes of related ligands demonstrates the interplay between spin-crossover and crystallographic phase changes, highlighting the compound's relevance in materials science (Cook et al., 2015).

- Synthesis of Green Metric Evaluation Compounds : The synthesis of related compounds for use in gastroesophageal reflux disease (GERD) underscores the compound's pharmaceutical significance (Gilbile et al., 2017).

Zukünftige Richtungen

The development of new methodologies for efficient and selective introduction of CF3 groups into diverse skeletons has become an active and hot topic in synthetic chemistry . It is expected that the use of trifluoromethyl-containing compounds will continue to grow in the pharmaceutical and agrochemical industries .

Eigenschaften

IUPAC Name |

(E)-2-methylsulfonyl-3-[2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-thiazol-5-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N3O2S2/c1-23(20,21)11(7-17)6-10-8-18-12(22-10)19-4-2-9(3-5-19)13(14,15)16/h6,8-9H,2-5H2,1H3/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWCJBMPHJTXCY-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C(=CC1=CN=C(S1)N2CCC(CC2)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)/C(=C/C1=CN=C(S1)N2CCC(CC2)C(F)(F)F)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-[2-(prop-2-enoylamino)ethyl]thiomorpholine-4-carboxylate](/img/structure/B2625676.png)

![1-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2625677.png)

![N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2625679.png)

![(E)-methyl 2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2625681.png)

![4-(benzylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2625684.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[methyl({[4-(trifluoromethyl)phenyl]methyl})amino]propanamide](/img/structure/B2625689.png)

![2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole](/img/structure/B2625692.png)

![1-(2,4-dimethoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2625694.png)

![1-[4-(Oxiran-2-ylmethoxy)phenyl]indazole](/img/structure/B2625695.png)